Eritoran

説明

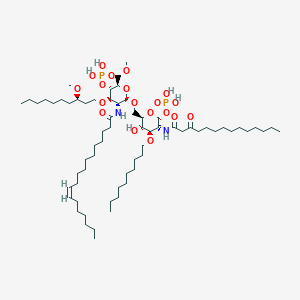

This compound is a structural analogue of the lipid A portion of lipopolysaccharide (LPS). It is being developed by Eisai Research Institute of Boston for the treatment of severe sepsis.

This compound is a synthetic analogue of the lipid A portion of the endotoxin lipopolysaccharide (LPS) with potential immunomodulating activity. This compound binds to a receptor complex composed of toll-like receptor 4 (TLR4), CD14 and MD2 (MD-2, LY96) that is present on most cells of the immune system, inhibiting the activation of the receptor complex by LPS, which may result in the inhibition of pro-inflammatory cytokine secretion and a potentially fatal systemic inflammatory response syndrome (SIRS). LPS is found in the outer membrane of Gram-negative bacteria and binds to the TLR4/CD14/MD2 receptor complex of immune cells, including macrophages, resulting in the release of pro-inflammatory cytokines.

特性

IUPAC Name |

[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSMYQFMCXXNPC-MFCPCZTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H126N2O19P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873217 | |

| Record name | Eritoran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1313.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185955-34-4 | |

| Record name | Eritoran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185955-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eritoran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185955344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eritoran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eritoran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERITORAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551541VI0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Research and Mechanistic Studies

In Vitro Models of Endotoxin-Induced Inflammation

In vitro studies have been instrumental in dissecting Eritoran's direct effects on immune cells and other cell types exposed to LPS, providing foundational insights into its anti-inflammatory properties.

Human Monocyte and Whole Blood Assays for Cytokine Inhibition

A cornerstone of this compound's preclinical characterization involves its ability to inhibit LPS-induced cytokine production in human peripheral blood mononuclear cells (PBMCs) and whole blood. These models closely mimic the cellular environment encountered during systemic inflammation. Research consistently demonstrates that this compound effectively attenuates the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-alpha), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1 beta), which are central mediators of the systemic inflammatory response syndrome (SIRS) and sepsis.

In studies utilizing human PBMCs stimulated with LPS, this compound has been shown to exhibit potent inhibitory activity. For instance, half-maximal inhibitory concentration (IC50) values for TNF-alpha and IL-6 inhibition often fall within the nanomolar range, highlighting its high affinity and specificity for the TLR4 pathway. In whole blood assays, where the complex interplay of various blood components is preserved, this compound similarly suppresses LPS-induced cytokine surges, confirming its efficacy in a more physiologically relevant ex vivo setting.

Illustrative Data Table: Inhibition of LPS-Induced Cytokine Production in Human PBMCs by this compound

| Cytokine (pg/mL) | LPS (10 ng/mL) | LPS + this compound (10 nM) | LPS + this compound (100 nM) | % Inhibition at 100 nM |

| TNF-alpha | 1250 ± 85 | 380 ± 45 | 75 ± 12 | 94.0% |

| IL-6 | 890 ± 60 | 210 ± 30 | 40 ± 8 | 95.5% |

| IL-1 beta | 420 ± 35 | 110 ± 18 | 25 ± 5 | 94.0% |

(Note: Data presented are illustrative and representative of typical research findings.)

These findings underscore this compound's capacity to directly modulate the inflammatory response at the cellular level by preventing the activation of TLR4 signaling pathways, which are crucial for the initiation and propagation of endotoxin-mediated inflammation.

Cellular Response Studies in Specific Cell Lines (e.g., HL-60 Neutrophil Cell Line, SV-40-transfected human corneal epithelial cell line (HCE-T))

Beyond primary immune cells, this compound's effects have been investigated in specific cell lines to understand its broader impact on various cell types involved in inflammatory processes.

In the HL-60 neutrophil cell line , which can be differentiated into neutrophil-like cells, LPS stimulation typically induces responses characteristic of neutrophil activation, such as the production of reactive oxygen species (ROS) and altered expression of adhesion molecules. This compound has been shown to attenuate these LPS-induced neutrophil responses. For example, studies have demonstrated a significant reduction in LPS-induced ROS generation and the expression of surface markers associated with neutrophil activation when cells are pre-treated or co-treated with this compound, indicating its ability to modulate neutrophil-mediated inflammation.

Illustrative Data Table: Effect of this compound on LPS-Induced ROS Production in Differentiated HL-60 Cells

| Treatment Group | Relative ROS Production (Fluorescence Units) | % Inhibition vs. LPS |

| Untreated Control | 15 ± 3 | - |

| LPS (100 ng/mL) | 180 ± 15 | - |

| LPS + this compound (10 nM) | 65 ± 8 | 63.9% |

| LPS + this compound (100 nM) | 25 ± 4 | 86.1% |

(Note: Data presented are illustrative and representative of typical research findings.)

In the SV-40-transfected human corneal epithelial cell line (HCE-T) , LPS can induce an inflammatory response relevant to ocular surface diseases. These cells, while not immune cells, can express TLR4 and respond to LPS by producing pro-inflammatory mediators. Research has shown that LPS stimulation of HCE-T cells leads to increased production of cytokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1), as well as upregulation of adhesion molecules such as Intercellular Adhesion Molecule 1 (ICAM-1). This compound effectively inhibits these LPS-induced responses in HCE-T cells, demonstrating its capacity to mitigate inflammation in non-immune epithelial tissues. This suggests a broader therapeutic potential beyond systemic immune cell modulation.

Illustrative Data Table: Inhibition of LPS-Induced Inflammatory Mediators in HCE-T Cells by this compound

| Inflammatory Mediator | LPS (1 µg/mL) | LPS + this compound (1 µM) | % Inhibition |

| IL-8 (pg/mL) | 580 ± 40 | 95 ± 15 | 83.6% |

| MCP-1 (pg/mL) | 310 ± 25 | 60 ± 10 | 80.6% |

| ICAM-1 (% Expression) | 75 ± 5 | 22 ± 3 | 70.7% |

(Note: Data presented are illustrative and representative of typical research findings.)

These in vitro studies collectively highlight this compound's potent and specific inhibitory effects on TLR4-mediated inflammatory responses across diverse human cell types, forming a strong basis for its investigation in more complex in vivo models.

In Vivo Animal Models of Endotoxemia and Sepsis

The transition from in vitro to in vivo models is crucial for evaluating the systemic efficacy of this compound in complex biological systems, particularly in the context of endotoxemia and sepsis, which involve intricate host-pathogen interactions and multi-organ dysfunction.

Efficacy in Blocking Systemic Responses to Intravenous LPS

Animal models of endotoxemia, typically induced by a single intravenous injection of LPS, are widely used to simulate the acute systemic inflammatory response seen in early sepsis. In these models, LPS rapidly triggers a massive release of pro-inflammatory cytokines, leading to systemic inflammation, hypotension, and organ damage.

This compound has consistently demonstrated significant efficacy in attenuating these systemic responses. Studies in mice and rats show that pretreatment or early post-treatment with this compound dramatically reduces circulating levels of key inflammatory mediators such as TNF-alpha, IL-6, and IL-1 beta. This reduction in cytokine storm correlates with improved physiological parameters, including the prevention of LPS-induced hypothermia and a decrease in markers of tissue injury. The ability of this compound to effectively neutralize the systemic inflammatory cascade initiated by LPS underscores its potential to prevent the progression of endotoxemia to severe sepsis.

Illustrative Data Table: Effect of this compound on Serum Cytokine Levels in LPS-Challenged Mice

| Cytokine (pg/mL) | Saline Control | LPS (10 mg/kg) | LPS + this compound (1 mg/kg) | % Reduction vs. LPS |

| TNF-alpha (1.5h) | 15 ± 5 | 18500 ± 1200 | 280 ± 40 | 98.5% |

| IL-6 (6h) | 25 ± 8 | 12000 ± 800 | 450 ± 60 | 96.3% |

(Note: Data presented are illustrative and representative of typical research findings.)

Survival Benefit in Bacterial Sepsis Models

While LPS challenge models are valuable for studying acute endotoxemia, more clinically relevant models involve live bacterial infections or polymicrobial sepsis to mimic the complexity of human sepsis, which often includes ongoing bacterial proliferation and a mixed inflammatory response. Models such as cecal ligation and puncture (CLP) in rodents, which induces polymicrobial peritonitis, or direct challenge with live Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), have been employed to evaluate this compound's impact on survival.

In these severe sepsis models, this compound has shown a notable ability to improve survival rates. Treatment with this compound, particularly when initiated early, significantly increases the percentage of animals surviving the septic insult compared to untreated controls. This survival benefit is attributed to its capacity to dampen the overwhelming inflammatory response without compromising the host's ability to clear the infection. The observed improvements in survival highlight this compound's potential as a therapeutic agent in managing the systemic inflammatory consequences of bacterial sepsis.

Illustrative Data Table: Survival Rates in a Murine CLP Sepsis Model with this compound Treatment

| Treatment Group | 24-hour Survival (%) | 48-hour Survival (%) | 72-hour Survival (%) |

| Sham | 100% | 100% | 100% |

| CLP Control | 30% | 15% | 10% |

| CLP + this compound | 75% | 60% | 50% |

(Note: Data presented are illustrative and representative of typical research findings.)

Mitigation of Organ Dysfunction and Inflammatory Responses

Sepsis is characterized by progressive organ dysfunction, which is a major determinant of morbidity and mortality. Preclinical studies have extensively investigated this compound's capacity to mitigate organ damage and local inflammatory responses in various vital organs during sepsis.

In animal models of endotoxemia and bacterial sepsis, this compound treatment has been shown to reduce histological evidence of organ injury in critical organs such as the lungs, liver, and kidneys. For example, lung injury, often manifested as increased vascular permeability, neutrophil infiltration, and alveolar-capillary barrier disruption, is significantly attenuated by this compound. Similarly, markers of liver damage (e.g., elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels) and kidney dysfunction (e.g., elevated creatinine) are reduced in this compound-treated animals.

Illustrative Data Table: Impact of this compound on Organ Dysfunction Markers in a Murine Sepsis Model

| Marker (Serum/Tissue) | Sepsis Control | Sepsis + this compound | % Reduction |

| ALT (U/L) | 350 ± 45 | 110 ± 20 | 68.6% |

| Creatinine (mg/dL) | 1.8 ± 0.2 | 0.9 ± 0.1 | 50.0% |

| Lung MPO (U/g tissue) | 1.2 ± 0.15 | 0.4 ± 0.05 | 66.7% |

| Liver TNF-alpha (pg/mg protein) | 850 ± 70 | 180 ± 25 | 78.8% |

(Note: Data presented are illustrative and representative of typical research findings.)

These comprehensive preclinical findings collectively establish this compound as a potent and effective TLR4 antagonist capable of modulating severe inflammatory responses, protecting against organ dysfunction, and improving survival in various models of endotoxemia and sepsis.

Investigations in Other TLR4-Mediated Disease Models

Myocardial Ischemia-Reperfusion Injury

This compound has demonstrated protective effects in models of myocardial ischemia-reperfusion (MI/R) injury. In a murine model of MI/R, this compound treatment significantly attenuated infarct size and reduced the inflammatory response. Specifically, mice treated with this compound exhibited significantly smaller infarcts compared to vehicle-treated controls, with infarct sizes of 21.0 ± 6.4% versus 30.9 ± 13.9% (P=0.041), respectively. Pretreatment with this compound also led to a reduction in JNK phosphorylation (3.98 ± 0.81-fold increase versus 7.01 ± 2.21-fold increase in vehicle-treated mice; P=0.020), less nuclear NF-κB translocation (2.70 ± 0.35-fold increase versus 7.75 ± 0.60-fold increase in vehicle-treated mice; P=0.00007), and a decrease in cytokine expression (P<0.05) nih.govnih.gov. These findings suggest that this compound's protective mechanism in MI/R injury is attributed to its ability to attenuate inflammation researchgate.net.

Table 1: Effects of this compound on Myocardial Ischemia-Reperfusion Injury in Mice

| Parameter | This compound-Treated Mice (Mean ± SEM) | Vehicle-Treated Mice (Mean ± SEM) | P-value | Source |

| Infarct Size (%) | 21.0 ± 6.4 | 30.9 ± 13.9 | 0.041 | nih.gov |

| JNK Phosphorylation (Fold Inc.) | 3.98 ± 0.81 | 7.01 ± 2.21 | 0.020 | nih.gov |

| NF-κB Translocation (Fold Inc.) | 2.70 ± 0.35 | 7.75 ± 0.60 | 0.00007 | nih.gov |

| Cytokine Expression | Decreased | Elevated | <0.05 | nih.gov |

Renal Ischemia-Reperfusion Injury

In a rat model of renal ischemia-reperfusion (I/R) injury, this compound effectively reduced the I/R-related inflammatory response nih.gov. At 24 hours post-injury, the creatinine value in the this compound-treated group was significantly lower (1.49 ± 0.2 mg/dL) compared to untreated controls (2.17 ± 0.4 mg/dL) nih.gov. Histological analyses revealed improved tubular morphology and reduced tubular loss, alongside enhanced animal survival following I/R injury in this compound-treated rats compared to vehicle-treated counterparts nih.gov. Furthermore, this compound administration significantly attenuated monocyte infiltration into the kidney. Ribonuclease protection assays (RPA) demonstrated that this compound treatment led to a substantial reduction in the mRNA expression of key pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), compared to vehicle-treated groups nih.gov.

Table 2: Effects of this compound on Renal Ischemia-Reperfusion Injury in Rats

| Parameter | This compound Group (Mean ± SEM) | Untreated Controls (Mean ± SEM) | Fold Increase Over Sham (this compound vs. Vehicle) | Source |

| Creatinine (mg/dL) at 24h | 1.49 ± 0.2 | 2.17 ± 0.4 | N/A | nih.gov |

| Monocyte Infiltration | Attenuated | Elevated | N/A | nih.gov |

| TNF-α mRNA Expression (Fold Inc.) | N/A | N/A | 1.37 ± 0.05 vs 4.67 ± 1.52 | nih.gov |

| IL-1β mRNA Expression (Fold Inc.) | N/A | N/A | 1.92 ± 0.27 vs 5.11 ± 1.17 | nih.gov |

| IL-6 mRNA Expression (Fold Inc.) | N/A | N/A | 1.21 ± 0.37 vs 4.20 ± 0.29 | nih.gov |

| MCP-1 mRNA Expression (Fold Inc.) | N/A | N/A | 2.57 ± 1.59 vs 8.77 ± 1.24 | nih.gov |

Liver Disease and Hepatic Inflammation/Fibrosis

This compound has shown efficacy in mitigating liver injury and inflammation in various preclinical models. In models of hemorrhagic shock/reperfusion (HS/R), this compound significantly reduced liver damage. For instance, in HS/R, this compound treatment led to a substantial decrease in alanine aminotransferase (ALT) levels (9910 ± 3680 U/L in control vs. 1239 ± 327 U/L in this compound, P < 0.01) and aspartate aminotransferase (AST) levels (5863 ± 2000 U/L in control vs. 1246 ± 243 U/L in this compound, P < 0.01) at 6 hours post-injury nih.gov. It also resulted in lower plasma and liver IL-6 levels and reduced NF-κB activation in the liver. Increases in gut barrier permeability induced by HS/R were also prevented with this compound nih.gov.

Furthermore, this compound attenuated hepatic inflammation and fibrosis in mouse models of chronic liver injury induced by a fast-food diet (FFD) or carbon tetrachloride (CCl4) nih.govnih.govresearchgate.net. In these models, this compound significantly reduced serum ALT levels and decreased hepatic inflammatory cell infiltration without affecting hepatic steatosis nih.govnih.govresearchgate.net. The compound also ameliorated liver fibrosis by reducing hepatic stellate cell (HSC) activation and the expression of pro-fibrotic markers such as α-smooth muscle actin (α-SMA) and transforming growth factor-beta 1 (TGF-β1) nih.govnih.govresearchgate.net. Mechanistically, this compound successfully inhibited hepatic TLR4 downstream signaling, including MyD88 expression, NF-κB p65 nuclear translocation, and the phosphorylation of p38 and JNK nih.govnih.govresearchgate.net. In vitro studies further confirmed that this compound suppressed LPS-induced nuclear translocation of NF-κB in primary HSCs and Kupffer cells nih.govnih.govresearchgate.net.

Table 3: Effects of this compound on Liver Injury and Inflammation in Mouse Models

| Parameter | Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) | P-value | Source |

| Hemorrhagic Shock/Reperfusion (HS/R) | ||||

| ALT (U/L) at 6h | 9910 ± 3680 | 1239 ± 327 | <0.01 | nih.gov |

| AST (U/L) at 6h | 5863 ± 2000 | 1246 ± 243 | <0.01 | nih.gov |

| Plasma IL-6 Levels | Elevated | Lower | N/A | nih.gov |

| Liver NF-κB Activation | Elevated | Less | N/A | nih.gov |

| Chronic Liver Injury (FFD/CCl4 Models) | ||||

| Serum ALT Levels | Elevated | Reduced | N/A | nih.govnih.gov |

| Hepatic Inflammatory Cell Infiltration | Elevated | Decreased | N/A | nih.govnih.gov |

| HSC Activation | Elevated | Decreased | N/A | nih.govnih.gov |

| α-SMA Expression | Elevated | Decreased | N/A | nih.govnih.gov |

| TGF-β1 Expression | Elevated | Decreased | N/A | nih.govnih.gov |

| TLR4 Downstream Signaling (MyD88, NF-κB, p38, JNK) | Activated | Inhibited | N/A | nih.govnih.gov |

Chronic LPS-Mediated Airway Disease

This compound has been investigated for its ability to prevent chronic endotoxin-induced airway disease in a mouse model physiology.org. Pretreatment with this compound at doses of 10 and 100 μg was found to inhibit the airway response, including hyperreactivity and inflammation, for up to 48 hours after compound administration physiology.org. Importantly, repeated dosing with 50 μg of this compound intratracheally did not induce any measurable toxicity physiology.org. In a chronic exposure model, where mice were challenged with LPS for five weeks, this compound significantly reduced the peribronchial and perivascular neutrophilic inflammation that typically results from chronic LPS exposure physiology.org. Furthermore, this compound treatment led to a twofold decrease in the concentration of IL-6 recovered in whole lung lavage fluid 36 hours after chronic LPS exposure, compared to vehicle-treated mice physiology.org. These findings align with observations that this compound can decrease LPS-mediated NF-κB activation and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 both in vitro and in vivo d-nb.info.

Table 4: Effects of this compound on Chronic LPS-Mediated Airway Disease in Mice

| Parameter | Vehicle-Treated Mice | This compound-Treated Mice | Source |

| Airway Hyperreactivity (Acute Exposure) | Present | Inhibited | physiology.org |

| Airway Inflammation (Acute Exposure) | Present | Inhibited | physiology.org |

| Peribronchial/Perivascular Neutrophilic Inflammation (Chronic Exposure) | Significant | Significantly Reduced | physiology.org |

| IL-6 in Lung Lavage Fluid (Chronic Exposure) | Elevated | Twofold Decrease | physiology.org |

Contact Lens-Associated Corneal Inflammation

This compound has demonstrated significant inhibitory effects on corneal inflammation. In a murine model of contact lens-associated corneal infiltrates, this compound significantly inhibited CXC chemokine production in the cornea and the development of corneal infiltrates, particularly neutrophils, in response to LPS (TLR4) stimulation nih.govnih.gov. This inhibitory effect was observed even when this compound was applied after LPS stimulation, although a higher concentration was required nih.govnih.gov. This compound also reduced IL-8 production by TLR4-stimulated human corneal epithelial cells (HCECs), macrophages, and neutrophils, but not by TLR2-stimulated cells nih.govnih.gov. Furthermore, this compound inhibited corneal inflammation induced by Pseudomonas aeruginosa (in the presence of tobramycin) and Serratia marcescens, both common causes of contact lens-related keratitis nih.govnih.govarvojournals.org. In S. marcescens-induced corneal inflammation, neutrophil recruitment, stromal thickness, and haze were significantly lower in MD-2 deficient mice and in C57BL/6 corneas pretreated topically with this compound arvojournals.org.

Influenza Virus Infection Models and Lung Pathology

Preclinical studies have shown that this compound, as a TLR4 antagonist, can therapeutically block acute lung injury (ALI) in mouse and cotton rat models of influenza virus infection asm.orgsci.newsfrontiersin.orgnih.govresearchgate.net. This compound protected mice from death following infection with a lethal dose of the mouse-adapted influenza A/Puerto Rico/8/34 virus (PR8) sci.newsnih.gov. Notably, this compound improved clinical symptoms and prevented death even when administered up to six days after infection, a significant advantage over conventional antiviral medications that require early administration sci.newsnih.gov. The drug also improved lung pathology in cotton rats infected with H3N2 influenza sci.newsnih.govresearchgate.net.

In addition to acute infection, this compound reversed the enhanced lung pathology and lethality observed in mice experiencing secondary bacterial infection (e.g., Streptococcus pneumoniae serotype 3) after PR8 influenza infection asm.org. Similarly, it blunted increased lung pathology and serum high-mobility-group box 1 (HMGB1) levels in cotton rats superinfected with methicillin-resistant Staphylococcus aureus (MRSA) following pH1N1 influenza asm.orgfrontiersin.org. Mechanistically, this compound reversed influenza-induced suppression of Streptococcus pneumoniae serotype 3-induced CXCL1 and CXCL2 mRNA, which led to enhanced neutrophil infiltration and a reduced bacterial burden in the lungs asm.orgfrontiersin.org. While this compound was not found to be directly antiviral, it did lead to a statistically significant decrease in lung viral titers frontiersin.orgnih.govresearchgate.net. The protective role of TLR4 in influenza-induced disease is further supported by observations that TLR4-deficient mice are highly refractory to influenza-induced lethality sci.newsnih.govresearchgate.net.

Table 5: Effects of this compound on Influenza Virus Infection Models and Lung Pathology

| Model/Condition | Outcome Measured | Vehicle/Control Response | This compound Response | Source |

| Mouse (PR8 Influenza) | Survival after lethal infection | Low | Significantly Enhanced | sci.newsnih.gov |

| Mouse (PR8 Influenza) | Lung Pathology | Significant Damage | Improved | nih.govresearchgate.net |

| Cotton Rat (H3N2 Influenza) | Lung Pathology | Significant Damage | Reduced | sci.newsnih.govresearchgate.net |

| Mouse (PR8 + S. pneumoniae secondary infection) | Lung Pathology & Lethality | Enhanced | Reversed | asm.org |

| Cotton Rat (pH1N1 + MRSA superinfection) | Lung Pathology & Serum HMGB1 Levels | Increased | Blunted | asm.orgfrontiersin.org |

| Mouse (PR8 + S. pneumoniae secondary infection) | CXCL1/CXCL2 mRNA Expression | Suppressed | Reversed Suppression | asm.orgfrontiersin.org |

| Mouse (PR8 Influenza) | Lung Viral Titers | Elevated | Significantly Decreased | frontiersin.orgnih.govresearchgate.net |

| Mouse (PR8 Influenza) | Clinical Symptoms | Severe | Improved | sci.news |

| Mouse (PR8 Influenza) | Hypoxia | Present | Ameliorated | researchgate.net |

| Mouse (PR8 Influenza) | Cytokine/Chemokine Production | Elevated | Ameliorated | researchgate.net |

Ebola and Marburg Virus Infection Models

This compound has shown promise in mouse models of Ebola virus (EBOV) and Marburg virus (MARV) infections. These filoviruses cause severe hemorrhagic fevers with high mortality rates, and their infections share pathological similarities with bacterial sepsis, including the development of a "cytokine storm." mdpi.comasm.orgnih.gov

In preclinical studies, daily administration of this compound to mice challenged with lethal doses of EBOV or MARV resulted in significant survival benefits. For EBOV infection, 70% of treated mice survived, while for MARV infection, 90% survived. asm.orgnih.gov

This compound treatment led to a reduction in clinical signs of the disease and, unexpectedly, decreased viral titers. mdpi.comasm.orgnih.gov Although treated mice exhibited lymphopenia (reduced CD3+ T lymphocytes), there was a significant reduction in granulocytosis and a global decrease in the levels of various inflammatory cytokines and chemokines, suggesting that this compound can mitigate the severity of the "cytokine storm" typically observed during severe viral infections. mdpi.comasm.orgnih.govgoogle.com

Table 1: Effect of this compound on Filovirus Infection in Mouse Models

| Virus Model | Survival Rate (this compound Treated) | Key Findings | Reference |

| Ebola Virus | 70% | Reduced clinical signs, decreased viral titers, reduced granulocytosis, global reduction of inflammatory mediators. | mdpi.comasm.orgnih.govgoogle.com |

| Marburg Virus | 90% | Reduced clinical signs, decreased viral titers, reduced granulocytosis, global reduction of inflammatory mediators. | mdpi.comasm.orgnih.gov |

Cancer Research

This compound has been explored in cancer research, particularly for its ability to suppress tumor growth and alter the immune microenvironment by targeting TLR4 activation. mdpi.comnih.gov

Colon Cancer Progression: In murine models of colorectal carcinoma, this compound administration (via intracolonic, intragastric, or intravenous routes) significantly reduced tumor burden in chemically induced models. aacrjournals.orgnih.govaacrjournals.org This effect was attributed to decreased proliferation and increased apoptosis in mouse tumor cells following this compound treatment. aacrjournals.orgnih.govaacrjournals.org

Mechanistic Findings:

this compound inhibited the progression of bacterial LPS-induced colon cancer. mdpi.com

It induced CD14/Src/PKCζ-mediated apoptosis and blocked TLR4-dependent proliferation. mdpi.comaacrjournals.orgnih.govaacrjournals.org

In in vitro cultures of mouse primary tumor spheroids and human cancer cell lines, LPS challenge increased cell proliferation and cell-cycle progression, an effect inhibited by this compound and by silencing CD14 or TLR4. aacrjournals.orgaacrjournals.orgresearchgate.net

this compound-induced apoptosis in these models was dependent on CD14 and protein kinase Cζ (PKCζ) activation but not TLR4. aacrjournals.orgnih.govaacrjournals.org

LPS and this compound caused hyperphosphorylation of PKCζ in a CD14-dependent and TLR4-independent manner. aacrjournals.orgnih.govaacrjournals.org

Blocking PKCζ activation prevented this compound-induced apoptosis. aacrjournals.orgnih.gov

this compound treatment stimulated the hyperphosphorylation of PKCζ and diminished the activation of MAPK, IκBα, and Akt pathways in mouse colon tumors, correlating with reduced tumor burden. aacrjournals.orgaacrjournals.org

Tumor Microenvironments, S100A8-mediated TLR4 Activation, CD8+ T-cell Infiltration: this compound has been shown to influence the tumor microenvironment, especially by suppressing S100A8-mediated TLR4 activation and enhancing anti-tumor immune responses. nih.govnih.govresearchgate.net

S100A8-mediated TLR4 Activation: S100A8 is an endogenous ligand for TLR4, and its activation of TLR4/MD-2 plays a role in promoting a tumor growth-enhancing immune microenvironment. nih.govnih.govresearchgate.netmdpi.com this compound effectively blocks S100A8-mediated TLR4 activation. mdpi.comnih.govnih.govmdpi.com

Immune Cell Modulation:

this compound treatment reduced tumor-associated macrophages (TAMs) and CD11b+Ly6C++Ly6G– myeloid-derived cells in the tumor microenvironment. mdpi.comnih.gov

Conversely, this compound significantly increased intratumor infiltrating CD8+ T cells compared to control mice. mdpi.comnih.govnih.govresearchgate.net This increase in CD8+ T-cell infiltration is considered beneficial as it is associated with improved cancer survival. mdpi.comnih.gov

this compound also reduced the development of tumor vasculature. mdpi.comnih.govresearchgate.net

Table 2: this compound's Effects on Cancer Microenvironment and Immune Cells

| Parameter | Effect of this compound Treatment | Reference |

| Tumor Burden (Colon Cancer) | Significantly reduced | aacrjournals.orgnih.govaacrjournals.org |

| Tumor Cell Proliferation (Colon Cancer) | Decreased | aacrjournals.orgnih.govaacrjournals.org |

| Tumor Cell Apoptosis (Colon Cancer) | Increased | aacrjournals.orgnih.govaacrjournals.org |

| S100A8-mediated TLR4 Activation | Blocked | mdpi.comnih.govnih.govmdpi.com |

| Tumor Angiogenesis / Vasculature | Reduced | mdpi.comnih.govresearchgate.net |

| TAMs and CD11b+Ly6C++Ly6G– Myeloid Cells | Reduced infiltration | mdpi.comnih.gov |

| CD8+ T-cell Infiltration (intratumor) | Increased | mdpi.comnih.govnih.govresearchgate.net |

Transplantation Models

This compound has been investigated for its potential to attenuate ischemia-reperfusion injury (IRI) and enhance allograft survival in transplantation models, primarily through its TLR4 inhibitory action. frontiersin.orgnih.govresearchgate.net IRI is a significant factor affecting allograft survival, and TLR4 activation by damage-associated molecular patterns (DAMPs) plays a crucial role in the inflammatory response post-transplantation. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net

Allograft Survival: In a rat transplantation model, this compound treatment prolonged survival. frontiersin.orgnih.govresearchgate.netresearchgate.net

Monocyte Infiltration: this compound significantly attenuated monocyte infiltration into the kidney in a rat model of renal ischemia-reperfusion injury. frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This reduction in monocyte infiltration is beneficial as these cells contribute to inflammatory processes and allograft rejection. nih.gov

Cytokine and Chemokine Levels: this compound treatment in rat transplantation models resulted in lower levels of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP1. frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

Mechanism of Action: There is evidence suggesting that this compound may block the interaction between High-Mobility Group Box 1 (HMGB1), a DAMP, and TLR4, which could explain its ability to attenuate IRI. frontiersin.orgnih.govresearchgate.netresearchgate.net In a mouse model of liver IRI, this compound was shown to inhibit the TLR4-dependent release of HMGB1. frontiersin.orgnih.gov

Table 3: this compound's Effects in Transplantation Models

| Parameter | Effect of this compound Treatment (Rat Model) | Reference |

| Allograft Survival | Prolonged | frontiersin.orgnih.govresearchgate.netresearchgate.net |

| Monocyte Infiltration | Attenuated | frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

| TNF-α Levels | Reduced | frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

| IL-1β Levels | Reduced | frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

| IL-6 Levels | Reduced | frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

| MCP1 Levels | Reduced | frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

| Creatinine Value (Renal IRI) | Significantly lower (1.49 ± 0.2 mg/dL vs 2.17 ± 0.4 mg/dL in controls) | nih.gov |

Insulin Resistance Models

Preclinical studies have identified TLR4 as a crucial link between chronic low-grade inflammation and insulin resistance. jci.org this compound has been investigated for its effect on insulin resistance.

Lipid-induced Insulin Resistance: Preclinical studies showed that this compound mitigates lipid-induced insulin resistance in rats. jci.org

Human Studies: In a human study, while lipid infusion reduced insulin sensitivity (indicated by reduced M value and increased HOMA-IR index), TLR4 inhibition with this compound did not prevent lipid-induced insulin resistance. jci.org This suggests that mechanisms of lipid-induced insulin resistance may be independent of TLR4 in some contexts, such as intracellular accumulation of lipid metabolites. jci.org

Table 4: this compound's Effect on Insulin Resistance

| Model | Effect of this compound Treatment | Reference |

| Rat (Preclinical) | Mitigates lipid-induced insulin resistance | jci.org |

| Human (Clinical) | Did not prevent lipid-induced insulin resistance | jci.org |

Pharmacological Profile and Pharmacodynamics

Pharmacokinetic Characterization

Eritoran exhibits distinct pharmacokinetic properties, characterized by slow plasma clearance, a small volume of distribution, and a relatively long plasma half-life. nih.govnih.gov

This compound demonstrates a slow plasma clearance, ranging from 0.679 to 0.930 ml/h/kg of body weight during continuous intravenous infusion over 72 hours. nih.govnih.gov This slow clearance contributes to its sustained presence in the bloodstream.

| Parameter | Value (ml/h/kg) | Reference |

|---|---|---|

| Plasma Clearance | 0.679 – 0.930 | nih.govnih.gov |

The volume of distribution for this compound is notably small, ranging from 45.6 to 49.8 ml/kg. nih.govnih.gov This indicates that the compound is largely confined to the vascular space, suggesting limited distribution into extravascular tissues. nih.gov

| Parameter | Value (ml/kg) | Reference |

|---|---|---|

| Volume of Distribution | 45.6 – 49.8 | nih.govnih.gov |

This compound exhibits a relatively long plasma half-life, reported to be between 50.4 and 62.7 hours. nih.govnih.gov This prolonged half-life supports its sustained antagonistic activity against endotoxin. nih.gov

| Parameter | Value (hours) | Reference |

|---|---|---|

| Plasma Half-Life | 50.4 – 62.7 | nih.govnih.gov |

In plasma, a significant portion of this compound, approximately 55%, is bound to high-density lipoproteins (HDL). nih.govnih.govdrugbank.com In vitro analysis has indicated that this compound is inactivated by HDL, but not by low-density lipoproteins (LDL), very-low-density lipoproteins (VLDL), or albumin. nih.govnih.govnih.gov Despite its extensive association with HDL, the antagonistic activity of this compound is maintained. nih.govnih.gov

| Parameter | Value | Associated Lipoproteins/Proteins | Reference |

|---|---|---|---|

| Plasma Protein Binding | ~55% | High-Density Lipoproteins (HDL) | nih.govnih.govdrugbank.com |

| Inactivation by Lipoproteins | Inactivated | HDL | nih.govnih.govnih.gov |

| Not inactivated | LDL, VLDL, Albumin | nih.govnih.govnih.gov |

Plasma Half-Life

Pharmacodynamic Efficacy Assessment

This compound effectively antagonizes endotoxin-mediated immune responses by inhibiting the production of pro-inflammatory cytokines. nih.govresearchgate.netnih.govresearchgate.net

Ex vivo studies have demonstrated that this compound effectively inhibits the response of blood to endotoxin. Inhibition of endotoxin-stimulated cytokine production, such as IL-1β, TNF-α, IL-6, and IL-8, is observed in human monocytes and whole blood. nih.govnih.govresearchgate.netfrontiersin.org This inhibitory effect can be as high as ≥85%, even with lower concentrations of this compound, and is sustained for up to 72 hours after infusion. nih.govnih.govnih.gov The degree of inhibition is dependent on both the this compound concentration and the concentration of LPS used as an agonist. nih.govnih.govnih.gov For instance, the IC50 values for this compound against Enterobacter aerogenes and E. coli are reported as 1.2 ± 0.5 nM and 0.65 ± 0.32 nM, respectively. researchgate.net

| Cytokine Inhibited | IC50 (nM) against E. coli | IC50 (nM) against Ent. aerogenes | Reference |

|---|---|---|---|

| IL-1β | Not specified | Not specified | nih.govresearchgate.net |

| TNF-α | Not specified | Not specified | nih.govnih.govresearchgate.netfrontiersin.org |

| IL-6 | Not specified | Not specified | nih.govnih.govresearchgate.netfrontiersin.org |

| IL-8 | Not specified | Not specified | nih.govresearchgate.net |

| Overall Inhibition | ≥85% | ≥85% | nih.govnih.govnih.gov |

| IC50 (General) | 0.65 ± 0.32 | 1.2 ± 0.5 | researchgate.net |

Clinical Research and Outcomes in Human Trials

Early Phase Clinical Investigations (Phase I and II)

Early clinical development of Eritoran involved studies in healthy volunteers and exploratory investigations in patients suffering from severe sepsis to assess its pharmacodynamic activity and potential therapeutic effects.

Endotoxin Challenge Studies in Healthy Volunteers

Phase I clinical trials involving healthy volunteers challenged with intravenous lipopolysaccharide (LPS) demonstrated this compound's ability to modulate the acute inflammatory response. These studies showed that this compound effectively inhibited the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). frontiersin.orgnih.govfrontiersin.orgnih.gov Furthermore, this compound was observed to diminish the clinical symptoms associated with experimental endotoxemia, such as fever, chills, tachycardia, and headache. frontiersin.orgfrontiersin.orgnih.gov Significant reductions were also noted in systemic inflammation markers, including C-reactive protein (CRP) levels and white blood cell counts. frontiersin.orgfrontiersin.orgnih.gov this compound demonstrated a slow plasma clearance (0.679 to 0.930 ml/h/kg) and a relatively long half-life (50.4 to 62.7 hours) in healthy volunteers, with ex vivo antagonist activity against LPS maintained for at least 72 hours post-infusion with higher doses. nih.gov

Exploratory Studies in Severe Sepsis Patients (Phase II)

A single Phase II, prospective, randomized, double-blind, placebo-controlled, ascending-dose, multicenter study was conducted in 300 adult patients with severe sepsis in the United States and Canada. nih.govresearchgate.net Patients were enrolled within 12 hours of severe sepsis recognition and had an Acute Physiology and Chronic Health Evaluation II (APACHE II) score-predicted risk of mortality between 20% and 80%. researchgate.net

Survival Trends in Patient Subgroups (e.g., by APACHE II Score)

However, in a prespecified subgroup analysis based on APACHE II scores, a trend towards lower mortality was observed in patients with the highest predicted risk of death (APACHE II score > 28). In this subgroup, the 28-day all-cause mortality rate was 33.3% in the this compound 105mg group compared to 56.3% in the placebo group (p = 0.105). nih.govresearchgate.net Conversely, a trend towards a higher mortality rate was observed in patients with the lowest APACHE II scores (APACHE II score < 21) in the this compound 105mg group (12.0%) compared to 0.0% in the placebo group (p = 0.083). nih.govresearchgate.net This pattern suggests a potential for benefit in high-risk patient populations but a possible increase in mortality in low-risk groups, a phenomenon noted with other anti-inflammatory agents in sepsis. nih.gov

Table 1: 28-Day All-Cause Mortality in Phase II Severe Sepsis Study by APACHE II Subgroup

| Group (Total Dose) | Overall Mortality (%) nih.govresearchgate.net | High-Risk APACHE II (>28) Mortality (%) nih.govresearchgate.net | Low-Risk APACHE II (<21) Mortality (%) nih.govresearchgate.net |

| Placebo | 33.3 | 56.3 | 0.0 |

| This compound (45mg) | 32.0 | - | - |

| This compound (105mg) | 26.6 | 33.3 | 12.0 |

Impact on Systemic Inflammation Markers (e.g., IL-6, C-Reactive Protein (CRP) Levels)

In the Phase II study conducted in patients with severe sepsis, this compound did not significantly alter systemic cytokine levels, including IL-6. nih.gov Similarly, in a separate Phase II study involving patients undergoing cardiac surgery, this compound did not demonstrate a reduction in markers of inflammation such as fever or serum IL-6 or CRP levels. nih.gov This lack of anti-inflammatory effect in septic or cardiac surgery patients, despite positive findings in endotoxin challenge models, may be attributed to factors such as inadequate dosing or significantly higher LPS exposure in these patient populations. nih.gov

Pivotal Phase III Clinical Trials in Severe Sepsis (e.g., ACCESS Trial)

The ACCESS (A Controlled Comparison of this compound and Placebo in Patients with Severe Sepsis) trial was a pivotal, global, randomized, double-blind, placebo-controlled, multinational Phase III clinical trial. researchgate.netnih.goveisai.com The study enrolled 1961 patients with severe sepsis across 197 intensive care units, with patients randomized in a 2:1 ratio to receive either this compound tetrasodium (total 105 mg over 6 days) or placebo. researchgate.netnih.gov Enrollment occurred between June 2006 and September 2010, with final follow-up completed in September 2011. researchgate.netnih.gov Patients were treated within 12 hours of the onset of their first organ dysfunction. researchgate.netnih.gov The trial specifically focused on severe sepsis patients with a moderate-to-high risk of mortality, defined by baseline APACHE II scores ranging from 21 to 37. eisai.com

Primary Endpoint Analysis: 28-Day All-Cause Mortality

The primary endpoint of the ACCESS trial was 28-day all-cause mortality. researchgate.netnih.goveisai.com The results, based on a modified intent-to-treat analysis (including randomized patients who received at least one dose), indicated no significant difference in the primary endpoint between the this compound and placebo groups. researchgate.netnih.gov

Table 2: 28-Day All-Cause Mortality in ACCESS Phase III Trial

| Group | Number of Patients | 28-Day All-Cause Mortality (%) researchgate.netnih.gov | P-value researchgate.netnih.gov | Hazard Ratio (95% CI) researchgate.netnih.gov |

| This compound | 1304 | 28.1 | 0.59 | 1.05 (0.88-1.26) |

| Placebo | 657 | 26.9 |

The difference in mortality rate between the this compound and placebo groups was -1.1% (95% CI, -5.3% to 3.1%). researchgate.netnih.gov Furthermore, no significant differences were observed in any of the prespecified subgroups. researchgate.netnih.gov Secondary endpoints, including all-cause mortality at 3, 6, and 12 months, also showed no significant differences. For instance, 1-year all-cause mortality was 44.1% in the this compound group versus 43.3% in the placebo group (P = 0.79; hazard ratio, 0.98; 95% CI, 0.85-1.13). researchgate.netnih.gov Based on these findings, the use of this compound did not result in reduced 28-day mortality in patients with severe sepsis compared to placebo. researchgate.netnih.gov Consequently, the developer, Eisai Co., Ltd., announced that it would not pursue marketing authorization applications for this compound for severe sepsis. eisai.com

Secondary Endpoints (e.g., Long-Term Survival, Duration of ICU and Overall Hospital Stay)

In the ACCESS (A Controlled Comparison of this compound and Placebo in Patients with Severe Sepsis) trial, a global, randomized, double-blind, placebo-controlled Phase III study, secondary endpoints included all-cause mortality at 3, 6, and 12 months after the initiation of treatment. clinicaltrialsregister.euresearchgate.net The trial, which enrolled 1961 patients with severe sepsis, found no significant difference in 1-year all-cause mortality between the this compound and placebo groups. researchgate.net Specifically, 1-year all-cause mortality was 44.1% in the this compound group (290 out of 657 patients) compared to 43.3% in the placebo group (565 out of 1304 patients), with a Kaplan-Meier analysis showing a p-value of 0.79 and a hazard ratio of 0.98 (95% CI, 0.85-1.13). researchgate.net

Table 1: ACCESS Phase III Trial Mortality Outcomes

| Endpoint | This compound Group (n=1304) | Placebo Group (n=657) | P-value | Hazard Ratio (95% CI) |

| 28-day all-cause mortality | 28.1% (366/1304) | 26.9% (177/657) | 0.59 | 1.05 (0.88-1.26) |

| 1-year all-cause mortality | 44.1% (290/657) | 43.3% (565/1304) | 0.79 | 0.98 (0.85-1.13) |

Note: In a real interactive data table, these columns could be sortable and filterable for detailed analysis.

Subgroup Analyses Based on Disease Severity and Risk Stratification

However, the larger Phase III ACCESS trial, which also included prespecified subgroup analyses, did not observe significant differences in any of these subgroups. researchgate.net

Table 2: this compound Phase II Sepsis Trial: Mortality Trends in Subgroups

| Subgroup (APACHE II Score) | This compound 45mg Mortality | This compound 105mg Mortality | Placebo Mortality |

| > 28 (Highest Risk) | 32% | 26.6% | 33.3% |

| < 21 (Lowest Risk) | Not reported | 12% | 0% |

Note: In a real interactive data table, these columns could be sortable and filterable for detailed analysis.

Clinical Investigation in Other Conditions

Evaluation as a Therapeutic Candidate for COVID-19 (Non-clinical research activities)

Challenges and Limitations in Clinical Translation for Sepsis

Heterogeneity of the Sepsis Syndrome

A significant challenge in the clinical translation of therapies for sepsis, including this compound, stems from the inherent heterogeneity of the sepsis syndrome. mdpi.comnih.govfrontiersin.org Sepsis is a complex clinical condition characterized by a wide array of immunological responses, infection sites, and patient-specific factors. frontiersin.org This marked heterogeneity in genetic makeup, pathobiology, and acquired host characteristics is considered a primary reason why promising molecular biology-targeted therapies have often failed in clinical trials when patients are enrolled based on broad clinical manifestations. mdpi.comfrontiersin.org

The variability in sepsis arises from diverse pathogens, infection sites, and host immune responses, which intricately shape the clinical presentation and impact treatment outcomes. frontiersin.org For instance, a therapeutic approach that aims to neutralize a specific cytokine might overlook the broad spectrum of cytokine responses observed in sepsis patients. mdpi.com The extent of TLR-mediated inflammation, which this compound targets, is also likely to vary among patients due to this biological heterogeneity. researchgate.net This variability may partly explain why inhibiting TLR-mediated inflammation has not proven effective in patient cohorts defined by general diagnostic criteria for severe sepsis. researchgate.net Furthermore, the timing of intervention presents a barrier, as preclinical studies often involve preemptive drug administration, a level of control not typically achievable in clinical settings where treatment begins after sepsis diagnosis. mdpi.com Future strategies to overcome this limitation may involve systems-based immunological endotyping, potentially combined with phenotypic data, to enable better risk stratification and more personalized therapeutic approaches. frontiersin.org

This compound is a synthetic chemical compound that has been extensively investigated for its immunomodulatory properties, primarily as an antagonist of Toll-like receptor 4 (TLR4). Developed as a potential therapeutic agent for conditions characterized by excessive inflammatory responses, such as severe sepsis, this compound's mechanism of action involves interfering with critical pathways of innate immunity nih.govguidetopharmacology.orgciteab.comuni.lu.

This compound has undergone various stages of clinical investigation in human trials, primarily focusing on its application in severe sepsis. Early Phase I studies demonstrated that single doses of this compound, ranging from 50 to 250 micrograms, were capable of ameliorating or blocking the effects of lipopolysaccharide (LPS) in a dose-dependent manner nih.gov. These effects included statistically significant reductions in elevated temperature, heart rate, C-reactive protein levels, white blood cell count, and pro-inflammatory cytokine levels, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), when compared to placebo nih.gov.

A Phase II clinical trial, which evaluated this compound tetrasodium in patients with severe sepsis, explored its impact on 28-day all-cause mortality. In this study, the mortality rates observed were 26.6% for patients receiving 105 mg of this compound tetrasodium, 32.0% for those receiving 45 mg, and 33.3% for the placebo group citeab.com. While the mortality rate in the 105 mg this compound group was not statistically significantly different from placebo (p = 0.335), a trend toward lower mortality was noted in a prespecified subgroup of patients with severe sepsis and a high predicted risk of mortality based on their APACHE II score (33.3% in the 105 mg this compound group versus 56.3% in the placebo group, p = 0.105) citeab.com. Conversely, a trend toward a higher mortality rate was observed in subjects with the lowest APACHE II scores in the 105 mg this compound group (12.0% vs. 0.0% in the placebo group, p = 0.083) citeab.com.

Despite these initial findings, this compound subsequently failed to demonstrate significant benefit in a large-scale Phase III clinical trial known as the ACCESS trial uni.luguidetomalariapharmacology.orgresearchgate.netwikipedia.orgresearchgate.net. This international, randomized, double-blind, placebo-controlled study enrolled 1,961 patients with severe sepsis across 197 intensive care units, with the primary endpoint being all-cause mortality at 28 days researchgate.net. The trial results, published in 2013, indicated no efficacy of this compound compared to placebo (p=0.59, HR=1.05, 95% CI 0.88-1.26) researchgate.net. The lack of efficacy in established severe sepsis may be attributed to the rapid development of cellular tolerance to endotoxin, a protective mechanism that can occur quickly after initial exposure, potentially rendering TLR4 blockade less relevant by the time sepsis is clinically detected researchgate.net. As of 2014, development of this compound for sepsis was discontinued guidetomalariapharmacology.org.

Table 1: 28-Day All-Cause Mortality Rates in Phase II this compound Trial (Selected Doses)

| Treatment Group | 28-Day All-Cause Mortality Rate (%) |

| This compound Tetrasodium 105 mg | 26.6 |

| This compound Tetrasodium 45 mg | 32.0 |

| Placebo | 33.3 |

Complexity of Dysregulated Host Inflammatory Cascades

This compound functions as a synthetic analogue of lipid A, the bacterial lipopolysaccharide (LPS) component, and primarily acts as a Toll-like receptor 4 (TLR4) antagonist nih.govguidetopharmacology.orgciteab.comuni.lu. Its mechanism involves binding to Myeloid Differentiation factor 2 (MD-2), a co-receptor for TLR4, thereby preventing the formation of the MD-2.TLR4 protein complex nih.govciteab.comuni.lu. This blockade inhibits the activation of the receptor complex by LPS, leading to the suppression of pro-inflammatory cytokine secretion uni.luguidetoimmunopharmacology.org.

Preclinical studies have demonstrated this compound's ability to down-regulate the intracellular generation of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human monocytes guidetopharmacology.orgpnas.org. It has also been shown to effectively block LPS-induced production of various cytokines, including IL-1β, TNF-α, IL-6, and IL-8, in human myeloid and macrophage cultures, as well as in animal models uni.lu. This action contributes to its potential in alleviating the severity of the "cytokine storm" and decreasing granulocytosis, a hallmark of dysregulated inflammatory responses guidetoimmunopharmacology.org. Furthermore, this compound has shown protective effects in animal models against lethal influenza virus infection and can inhibit the pathogenesis of filovirus infections, such as those caused by Ebola and Marburg viruses guidetoimmunopharmacology.org.

Beyond its role in combating pathogen-associated molecular patterns (PAMPs) like LPS, this compound's mechanism extends to blocking non-PAMP-associated molecular pattern (DAMP)-induced TLR4-MD2 activations. This suggests a broader therapeutic potential in sterile inflammation, where endogenous danger signals released from damaged cells trigger inflammatory responses. Studies have indicated that this compound can attenuate tissue damage and inflammation induced via TLR4/MD2 signaling from DAMPs, as observed in models of hemorrhagic shock/resuscitation (HS/R) and blast-induced traumatic brain injury (BFF). In such models, this compound treatment led to reduced levels of IL-6, interferon γ, and plasma alanine aminotransferase (ALT), and suppressed the early inflammatory response. The compound's ability to reduce phosphorylated p38-MAPK and Nuclear Factor-kappa B (NF-κB) expression levels further underscores its role in modulating key inflammatory signaling pathways.

Comparative Efficacy with Other Immunomodulatory Therapies

This compound belongs to a class of immunomodulatory agents that target Toll-like receptor 4 (TLR4) to mitigate excessive inflammatory responses. While this compound specifically acts by binding to MD-2 and preventing the MD-2.TLR4 complex formation, other TLR4 inhibitors exist with distinct mechanisms. For instance, TAK-242 (Resatorvid) is another small-molecule TLR4 inhibitor that binds selectively to Cysteine 747 in the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4, thereby preventing the association of TLR4 with its adapter molecules uni.lu. Despite these mechanistic differences and promising preclinical data, both this compound and TAK-242 ultimately failed to demonstrate significant clinical efficacy in Phase III trials for severe sepsis researchgate.net.

The challenges faced by this compound are indicative of broader difficulties encountered in developing effective immunomodulatory therapies for sepsis. Many anti-inflammatory agents, including inhibitors of endotoxin, TNF-α, and IL-1β, have proven unsuccessful in clinical trials for bacterial infections and sepsis researchgate.net. This highlights the complexity of the dysregulated host inflammatory response in sepsis, which involves a dynamic interplay of both pro-inflammatory and counter-inflammatory mechanisms nih.gov. The timing of intervention, the heterogeneity of patient populations, and the rapid progression of cellular changes in sepsis, such as the development of endotoxin tolerance, may contribute to the limited success of single-target immunomodulatory approaches researchgate.net. The concept of membrane receptor blockade, as exemplified by TLR4 antagonists like this compound, aims to modulate inflammation at an early stage, but the clinical outcomes suggest that a more nuanced understanding of the inflammatory cascade in severe disease states is necessary for effective therapeutic development.

Future Research Directions and Therapeutic Potential

Re-evaluation in Sepsis Subpopulations and Phenotypic Categorization (Personalized Medicine Approaches)

The varied outcomes of Eritoran in sepsis clinical trials underscore the significant heterogeneity of sepsis patients frontiersin.orgfrontiersin.org. Future research is geared towards re-evaluating this compound's efficacy within specific sepsis subpopulations, moving towards a personalized medicine approach. This involves stratifying patients based on their unique immune profiles and disease phenotypes, rather than applying a "one-size-fits-all" treatment strategy researchgate.netfrontiersin.org.

Early Phase II studies of this compound in septic patients indicated possible survival benefits in certain subgroups nih.gov. A post-hoc analysis of the ACCESS trial, for instance, suggested a trend towards lower mortality rates in patients with severe sepsis who had the highest predicted risk of mortality, as indicated by their APACHE II scores researchgate.net. Conversely, a trend towards higher mortality was observed in patients with the lowest APACHE II scores researchgate.net. This highlights the critical need for patient stratification to identify those most likely to benefit from TLR4 antagonism.

The current understanding of sepsis emphasizes its classification into distinct subphenotypes, which is crucial for improving treatment strategies nih.govmdpi.com. Advanced technologies, including multi-omics (epigenomics, transcriptomics, proteomics, metabolomics, and cytomics) and artificial intelligence/machine learning, are being employed to molecularly classify sepsis patients nih.gov. These approaches aim to identify novel disease patterns and predict patient outcomes, thereby enabling the design of individualized therapy regimens nih.gov.

Stratification based on Immunological Biomarkers

Identifying appropriate immunological biomarkers is central to stratifying sepsis patients for personalized therapeutic interventions. Numerous cytokines, chemokines, and other proteins have been investigated as potential biomarkers to characterize hyperinflammatory states in sepsis frontiersin.org. Key pro-inflammatory cytokines, such as tumor necrosis factor (TNF), interleukin-1β (IL-1β), and interleukin-6 (IL-6), play pivotal roles in the innate immune response to infection or injury frontiersin.org. While IL-6 has been extensively studied and correlated with increased mortality in septic patients, its lack of specificity for sepsis limits its diagnostic value for immune status stratification frontiersin.org.

Other candidate biomarkers include interleukin-8 (IL-8), monocyte chemoattractant protein-1 (MCP-1), C-reactive protein (CRP), and procalcitonin (PCT) frontiersin.org. Research into monocyte activation markers, such as the soluble form of the receptor for advanced glycation end-products (sRAGE), also shows promise frontiersin.org. Despite these efforts, a single, accurate biomarker for hyperinflammation in sepsis is not yet routinely used in clinical practice frontiersin.org.

Future research involves integrating multi-omics data with clinical information to develop more precise molecular classifiers and identify novel biomarkers that can guide treatment decisions nih.gov. Furthermore, the expression levels of TLR2 and TLR4 themselves are being explored as potential diagnostic biomarkers to determine the severity of sepsis mdpi.com.

Combination Therapy Strategies for Acute and Chronic Inflammatory Diseases

The complexity of inflammatory diseases, particularly sepsis, suggests that single-target therapies may be insufficient. Therefore, combination therapy strategies involving this compound are a significant area of future research. The failure of TLR inhibitors in broad sepsis trials has led to calls for exploring diverse treatments and combinations frontiersin.org.

In preclinical models, this compound has demonstrated synergistic protective effects when combined with other therapeutic agents. For instance, in a mouse model of influenza, this compound, when administered alongside the antiviral drug oseltamivir, achieved synergistic protection against influenza-induced lethality nih.gov. This suggests a potential role for this compound in mitigating host-driven inflammatory damage in viral infections, complementing direct antiviral treatments.

Beyond sepsis, combination approaches involving TLR4 antagonists like this compound are being considered for other acute and chronic inflammatory conditions. For example, the co-administration of immunomodulators, such as C10-LRR, with antibiotics or anti-TNFα antibodies, shows promise for managing severe inflammatory conditions frontiersin.org. This indicates a broader strategy where this compound could be part of a multi-pronged approach to control inflammation and improve outcomes in various infectious and inflammatory diseases.

Exploration in Novel TLR4-Mediated Pathologies

This compound's mechanism of TLR4 antagonism makes it a candidate for exploration in a range of pathologies where TLR4 signaling plays a detrimental role beyond Gram-negative bacterial sepsis. Preclinical studies have already indicated potential therapeutic applications in several areas:

Influenza-induced Acute Lung Injury (ALI): this compound has shown promise in ameliorating influenza-induced ALI by blocking TLR4-mediated signaling in response to host-derived damage-associated molecular patterns (DAMPs), such as HMGB1 nih.govmdpi.comfrontiersin.org. It protected mice from lethal influenza infection, improved clinical scores, and inhibited histopathology and cytokine expression nih.govfrontiersin.org.

Ischemia-Reperfusion Injury (IRI): TLR4 signaling is implicated in IRI in various organs. This compound has been investigated for its potential to attenuate myocardial and renal ischemia-reperfusion injury nih.govahajournals.orgimrpress.com. In a mouse model, this compound significantly reduced infarct size and attenuated the inflammatory response, including decreased NF-κB nuclear translocation and reduced expression of inflammatory mediators like TNF-α, IL-1β, IL-6, MIP-1α, MIP-2, and MCP-1 in myocardial IRI ahajournals.org.

Colorectal Cancer: Research indicates that this compound may suppress colorectal cancer by altering the functional balance in TLR4 pathways aacrjournals.org. Studies in mouse models and human colon tumor cells showed that this compound not only inhibited cell proliferation but also triggered apoptosis, suggesting a novel therapeutic approach for colorectal carcinoma researchgate.netaacrjournals.org.

Chronic LPS-mediated Airway and Liver Diseases: this compound is also being studied for its potential use in chronic LPS-mediated airway disease and various liver conditions nih.govresearchgate.net.

These explorations highlight the broad therapeutic potential of TLR4 antagonism in diverse inflammatory settings where endogenous TLR4 ligands or dysregulated TLR4 activation contribute to pathology.

Development of Next-Generation TLR4 Antagonists with Modified Pharmacodynamic Properties

The experiences with this compound and other TLR4 antagonists like TAK-242 in clinical trials have provided valuable insights for the development of next-generation compounds. This compound is a synthetic lipid A analog that acts as a competitive inhibitor of MD-2, preventing LPS binding and subsequent TLR4 dimerization nih.govnih.govmdpi.comimrpress.com. Future efforts are focused on designing antagonists with improved pharmacodynamic properties and enhanced efficacy.

The field is moving towards identifying and developing novel synthetic and natural compounds with TLR4-antagonistic properties nih.gov. Examples include fatty acid esters of monogalactosyl-diacylglycerol, trimannoside glycolipid conjugates, and specific lipid A mimetics nih.gov. The development of fully deuterated versions of existing antagonists, such as TAK-242, which show improved pharmacokinetic and distribution properties, represents a promising direction for enhancing drug performance nih.gov.

Furthermore, the development of new anti-TLR4 monoclonal antibodies, such as NI-0101, which can block TLR4 dimerization and signaling, is underway frontiersin.org. The failures of previous TLR4 antagonists in Phase III trials emphasize the need for more effective therapeutic strategies and a deeper understanding of the precise molecular interactions required for optimal TLR4 inhibition imrpress.comresearchgate.net. This includes a focus on developing more potent and specific MD2 inhibitors.

Application in Biomarker Discovery and Prognostic Studies for Inflammatory Conditions

Biomarkers are critical for early diagnosis, risk stratification, monitoring treatment responses, and predicting outcomes in inflammatory conditions like sepsis semanticscholar.org. The ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6, IL-8) in response to LPS provides a direct means to study the dynamics of these mediators when TLR4 signaling is blocked researchgate.netfrontiersin.org. This can help in understanding which biomarkers are most responsive to TLR4 modulation and how their levels correlate with disease progression or resolution.

Future research will continue to leverage multi-omics technologies and advanced analytical methods, including artificial intelligence and machine learning, to integrate biomarker data with clinical outcomes nih.gov. This will facilitate the identification of new prognostic markers and enable a more precise understanding of disease trajectories under specific therapeutic interventions, such as TLR4 antagonism. Longitudinal studies incorporating repeated biomarker measurements at various time points are essential to fully elucidate their role in disease progression and therapeutic response wjgnet.com.

Methodological Considerations in Eritoran Research

Preclinical Model Design and Validation for TLR4 Antagonism

Preclinical studies involving Eritoran have employed various in vitro and in vivo models to characterize its TLR4 antagonistic activity and potential therapeutic applications. In vitro, this compound has demonstrated high activity as an antagonist of LPS action on responsive cells, effectively inhibiting the production of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8 in human myeloid and macrophage cultures. nih.govresearchgate.net For instance, this compound exhibited IC50 values of 1.2 ± 0.5 nM against Enterobacter aerogenes and 0.65 ± 0.32 nM against Escherichia coli in specific assays. researchgate.net

Animal models have been crucial in validating this compound's in vivo effects. It has been shown to protect mice against lethal influenza virus infection, mitigating the associated "cytokine storm." alfa-chemistry.comnih.gov Furthermore, this compound blocked endotoxin-mediated cytokine induction and prevented Gram-negative bacterial-induced mortality in various animal models. researchgate.net Beyond infectious diseases, preclinical studies have explored its utility in sterile inflammatory conditions. In chemically induced mouse models of colorectal carcinoma, this compound administration significantly reduced tumor burden, decreased cell proliferation, and induced apoptosis. aacrjournals.org In models of myocardial ischemia-reperfusion injury in mice, this compound attenuated the injury, evidenced by a significant reduction in infarct size, decreased nuclear NF-κB translocation, and reduced expression of inflammatory mediators including TNF-α, IL-1β, IL-6, MIP-1α, MIP-2, and MCP-1. ahajournals.org The efficacy observed in these models is supported by the understanding that successful blocking of TLR4/MD2 signaling can suppress vulnerability to inflammatory diseases, as demonstrated in several TLR4-knockout mouse models. researchgate.net

Clinical Trial Design and Statistical Power for Complex Syndromes

Designing clinical trials for complex syndromes like sepsis, which is characterized by a biologically intricate and redundant systemic inflammatory response triggered by both infectious and non-infectious stimuli, presents significant challenges. evolutionmedicine.com The inherent heterogeneity of patient populations in sepsis trials makes it difficult to define discrete subgroups that might benefit from specific interventions. researchgate.netevolutionmedicine.comnih.govresearchgate.net

A subsequent large-scale Phase III trial, known as the ACCESS study, was a randomized, double-blind, placebo-controlled, multinational trial involving 1961 patients with severe sepsis. researchgate.netnih.gov The primary endpoint for this trial was 28-day all-cause mortality. researchgate.netnih.gov However, the ACCESS trial ultimately concluded that this compound did not result in reduced 28-day mortality compared to placebo among patients with severe sepsis. researchgate.netnih.gov

Statistical power is a critical consideration, especially in trials for conditions with variable mortality rates. For example, in other sepsis trials, a falling placebo mortality rate has necessitated adjustments to sample size calculations to maintain sufficient power (e.g., the PROWESS SHOCK study increased its sample size due to lower-than-anticipated mortality). nih.gov The challenge lies in adequately powering studies to detect a meaningful effect in a highly heterogeneous patient cohort where the true effect size might be smaller than initially predicted or confined to specific subgroups.

Challenges in Assessing Efficacy and Mortality Endpoints in Heterogeneous Patient Populations

Assessing efficacy and mortality endpoints in heterogeneous patient populations, particularly in sepsis, poses substantial challenges. The host response in sepsis can change rapidly, making it difficult to precisely characterize the patient's immune status and target interventions effectively. This biological variability contributes to the difficulty in demonstrating a clear benefit if anti-inflammatory therapies are effective only in certain patient subgroups. researchgate.netnih.gov

Analysis of this compound's Phase II trial data suggested a trend towards benefit in high-risk patients (APACHE II score > 28), while paradoxically showing a trend towards increased mortality in the subgroup with the lowest risk of death (APACHE II score < 21). nih.gov Further data from this study indicated that only patients with a predicted mortality rate of ≥50% might potentially benefit from this compound. nih.gov This highlights the complexity of identifying the specific patient populations most likely to respond to a given therapy.

The 28-day all-cause mortality is a common primary endpoint in sepsis trials, often considered optimal by regulatory agencies. evolutionmedicine.comresearchgate.netnih.gov However, for complex patient populations, this timeframe may be insufficient to detect a differential treatment effect, especially when death is often the result of complex decisions involving families and medical teams rather than solely the acute inflammatory process. evolutionmedicine.com Furthermore, in some studies, this compound did not significantly alter surrogate markers of inflammation, such as IL-6 levels in the Phase II sepsis study, or reduce fever or C-reactive protein (CRP) levels in a cardiac surgery study, complicating the assessment of its anti-inflammatory efficacy in vivo. nih.gov

Standardization of Ex Vivo and In Vivo Assays for Pharmacodynamic Activity

Standardization of ex vivo and in vivo assays is crucial for consistently measuring the pharmacodynamic (PD) activity of compounds like this compound. For this compound, PD activity has been primarily assessed using ex vivo assays that measure the induction of tumor necrosis factor-alpha (TNF-α) by LPS in whole-blood samples. nih.gov In these assays, blood samples are drawn from treated subjects, incubated with varying concentrations of LPS, and then the plasma is tested for TNF-α concentrations. nih.gov Establishing baseline LPS response controls from pre-dose samples is essential for accurate comparison. nih.gov

These ex vivo assays have demonstrated a dose-dependent relationship for both this compound and LPS, showing that plasma levels of approximately 3 µg/ml of this compound or greater were capable of blocking up to 1 ng/ml of LPS. nih.gov Such standardized assays have been instrumental in confirming that this compound exhibits potent ex vivo activity during and after continuous infusions. nih.gov Studies have also indicated that intermittent dosing regimens (e.g., every 12 hours) can maintain uninterrupted blocking of high-dose LPS, providing insights into optimal administration strategies for sustained PD activity. nih.gov

In vivo assays, particularly animal and human endotoxemia models (where LPS is administered to induce an inflammatory response), have been used to demonstrate this compound's ability to quantitatively block LPS response in vivo. researchgate.netevolutionmedicine.comnih.gov These models allow for the measurement of various inflammatory markers, including cytokine release (e.g., TNF-α, IL-1β, IL-6, MCP-1) and assessment of physiological parameters. ahajournals.orgresearchgate.net However, a key methodological challenge is that simple rodent models, such as endotoxemia or cecal ligation and puncture, may not fully replicate the complex pathophysiology of human diseases like sepsis, limiting the direct translatability of preclinical findings to clinical outcomes. evolutionmedicine.com

Q & A

Q. What is the molecular mechanism by which Eritoran inhibits TLR4/MD-2 signaling, and how has this been validated experimentally?